molecular formula C29H30ClNO3 B1532903 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride CAS No. 31140-49-5

2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride

Cat. No.: B1532903
CAS No.: 31140-49-5
M. Wt: 476 g/mol
InChI Key: QUWOOCAALQMHNO-UHFFFAOYSA-N
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Description

2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride (CAS: Not explicitly provided in evidence) is a benzyloxy-substituted phenethylamine derivative. Its structure features an ethanamine backbone attached to a phenyl ring substituted with three benzyloxy groups at positions 2, 4, and 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly for developing bioactive molecules such as pharmaceuticals or agrochemicals .

Key properties inferred from related compounds include:

  • Molecular formula: Likely C29H28NO3Cl (based on substituent count and analogous structures).
  • Solubility: Expected to be soluble in polar organic solvents (e.g., ethanol, DMSO) due to the hydrophilic hydrochloride salt and hydrophobic benzyloxy groups .

Properties

IUPAC Name

2-[2,4,5-tris(phenylmethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO3.ClH/c30-17-16-26-18-28(32-21-24-12-6-2-7-13-24)29(33-22-25-14-8-3-9-15-25)19-27(26)31-20-23-10-4-1-5-11-23;/h1-15,18-19H,16-17,20-22,30H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWOOCAALQMHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2CCN)OCC3=CC=CC=C3)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Phenolic Hydroxy Groups

The phenolic hydroxy groups at positions 2, 4, and 5 on the phenyl ring are protected by benzyl groups to prevent unwanted side reactions during subsequent steps. Benzylation is generally performed using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate in suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Parameter Typical Conditions Notes
Reagents Benzyl bromide or benzyl chloride, base Sodium hydride or potassium carbonate
Solvent DMF, THF, or dioxane Polar aprotic solvents preferred for efficient benzylation
Temperature Room temperature to reflux (~25-80°C) Reaction time varies from 2 to 24 hours depending on scale and substrate reactivity
Work-up Aqueous quench, extraction with ethyl acetate Removal of inorganic salts and purification by chromatography

This step yields 2,4,5-tris(benzyloxy)phenyl intermediates, which are key precursors for the ethanamine substitution.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous medium, to enhance stability and ease of isolation.

Parameter Typical Conditions Notes
Acid Concentrated hydrochloric acid (HCl) Added dropwise at 0–5°C to control exotherm
Solvent Ethanol, ethyl acetate, or water Choice depends on solubility and crystallization behavior
Temperature 0–25°C Cooling often required to facilitate crystallization
Isolation Filtration of precipitate, drying Yields hydrochloride salt as a white crystalline solid

This step is critical for obtaining the final product in a pure, stable form suitable for further use or analysis.

Research Findings and Optimization

  • Solvent Effects: Alcohols such as methanol, ethanol, and isopropanol are commonly used solvents in reduction and amination steps due to their ability to dissolve polar intermediates and facilitate hydrogenation.

  • Temperature Control: Reduction reactions are typically performed between 0°C to 100°C, with room temperature (20–25°C) being preferred to minimize side reactions and catalyst degradation.

  • Catalyst Usage: Palladium on carbon (10%) is a standard catalyst for hydrogenation steps, with catalyst loading and hydrogen pressure optimized to maximize yield and minimize by-products.

  • Purification: Chromatography on silica gel is often employed to purify intermediates and final products, ensuring removal of unreacted starting materials and side products.

  • Reaction Time: Benzylation and amination reactions generally require extended stirring times (12–72 hours) to reach completion, especially at room temperature.

Data Table Summarizing Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Benzylation of phenol groups Benzyl bromide, K2CO3, DMF, reflux, 6–24 h 80–95 Efficient protection of hydroxy groups
Halogenation or activation Bromination/chlorination agents, low temp 70–85 Prepares site for nucleophilic substitution
Nucleophilic substitution Ammonia or amine, base, solvent, RT to 40°C 65–90 Introduction of ethanamine side chain
Reductive amination Pd/C, H2, acid, ethanol, RT, 1–3 h 75–90 Alternative to substitution, mild conditions
Hydrochloride salt formation Concentrated HCl, 0–5°C, ethanol or water >95 Final isolation step, yields stable salt

Chemical Reactions Analysis

Types of Reactions: 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The benzyloxy groups can be oxidized to benzoquinone derivatives.

  • Reduction: Reduction of the benzyloxy groups leads to the formation of benzyl alcohol or corresponding phenol derivatives.

  • Substitution: The ethanamine side chain allows for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation using palladium on carbon.

  • Substitution: Utilization of alkyl halides or sulfonyl chlorides for nucleophilic substitution reactions.

Major Products

  • Oxidation: Formation of benzoquinone derivatives.

  • Reduction: Benzyl alcohol or phenol derivatives.

  • Substitution: Varied functionalized ethanamine derivatives depending on the substituents used.

Chemistry

  • Intermediate in Organic Synthesis: Serves as a building block for synthesizing more complex molecules.

  • Catalyst Development: Used in the development of novel catalytic systems for organic reactions.

Biology

  • Biological Assays: Evaluated for its potential bioactivity, including enzyme inhibition or receptor binding studies.

Medicine

  • Drug Development: Explored for its potential pharmacological properties, particularly in the design of new therapeutic agents targeting specific receptors or enzymes.

Industry

  • Material Science: Investigated for its properties as a precursor in the synthesis of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride exerts its effects is multifaceted:

  • Molecular Targets: It may interact with specific proteins or receptors, modulating their activity.

  • Pathways Involved: Depending on its structure, it can influence signaling pathways, enzyme activities, or receptor-ligand interactions.

Similar Compounds

  • 2-[2,4,5-Tris(methoxy)phenyl]ethanamine hydrochloride: Differing by the presence of methoxy groups instead of benzyloxy.

  • 2-[2,4,5-Tris(ethoxy)phenyl]ethanamine hydrochloride: Featuring ethoxy groups as substituents.

Uniqueness

  • 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride stands out for the bulkiness and electronic effects of the benzyloxy groups. These effects can significantly influence its reactivity and interactions, providing unique properties compared to its analogs with smaller alkoxy groups.

This compound's rich potential in various fields makes it a fascinating subject for ongoing research and application. From its synthetic versatility to its diverse chemical reactions and applications in science and industry, 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride showcases the intricate beauty and utility of chemical compounds.

Biological Activity

2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a central ethanamine structure with three benzyloxy groups attached to a phenyl ring. This unique configuration may influence its interaction with biological targets.

The biological activity of 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride can be attributed to several mechanisms:

  • Calcium Signaling Modulation : Similar compounds have been shown to enhance calcium release from the sarcoplasmic reticulum by modulating ryanodine receptors (RyR) . This suggests that 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine may also influence calcium signaling pathways.
  • Antifungal Activity : Research has indicated that derivatives of benzyloxyphenyl compounds exhibit antifungal properties. For instance, related compounds have been evaluated against pathogenic fungi, showing varying degrees of effectiveness .
  • Nrf2 Activation : Compounds with similar structures have been investigated for their ability to activate the Nrf2 pathway, a critical regulator of cellular defense mechanisms against oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride can induce significant biological responses:

  • Ryanodine Binding Assays : Compounds structurally similar to this compound have been tested in ryanodine binding assays. These assays measure the open state of calcium channels and provide insights into the compound's potential to modulate calcium signaling .
  • Enzymatic Activity Assays : The compound's effects on NQO1 enzyme activity were evaluated in Hepa1c1c7 mouse hepatoma cells. Results indicated a positive correlation between compound concentration and enzymatic activity, suggesting its role as an Nrf2 inducer .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • A study on phenyl bis-sulfonamide derivatives showed that modifications in the benzyloxy group significantly impacted binding affinity and biological activity. The most potent analogs demonstrated submicromolar activity in cellular assays .
  • Another investigation into antifungal activities indicated that certain benzyloxyphenyl derivatives displayed promising results against various fungal strains. The structure-activity relationship suggested that flexibility in the molecular structure could influence antifungal efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride and related compounds:

Compound Activity IC50 (µM) Notes
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochlorideCalcium signaling modulationTBDPotential RyR modulator
Phenyl bis-sulfonamide derivativeNrf2 activation0.575Submicromolar activity in cellular assays
Benzyloxyphenyl antifungal derivativesAntifungal activityVariesEffective against multiple pathogenic fungi

Scientific Research Applications

Biological Activities

1. Anticancer Applications

Recent studies have highlighted the compound's efficacy in cancer treatment. For instance, research indicates that derivatives of benzyloxy phenyl compounds exhibit significant tumor-specific accumulation and enhanced therapeutic effects when conjugated with other anticancer agents .

Case Study: Photosensitizing Efficacy

A study demonstrated that modified chlorins and bacteriochlorins, including derivatives similar to 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride, showed improved long-term tumor control in xenograft models. The specific modifications allowed for better cellular uptake and retention within tumor cells compared to standard treatments .

2. Estrogenic Activity

The compound has been investigated for its estrogenic properties. Compounds with similar structural motifs have been shown to act as estrogenic agents, potentially useful in hormone replacement therapies or treatments for estrogen-related conditions .

Potential Therapeutic Uses

The versatility of 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride extends into various therapeutic areas:

  • Cancer Therapy : As noted earlier, its ability to enhance drug delivery and specificity towards cancer cells positions it as a candidate for developing targeted therapies.
  • Hormonal Therapies : Its estrogenic activity suggests potential applications in managing menopausal symptoms or treating hormone-sensitive cancers.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer EfficacyEnhanced tumor-specific accumulation
Estrogenic ActivityPotential use in hormone replacement therapy

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride with structurally or functionally related compounds:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine HCl
Likely C29H28NO3Cl 2,4,5-Tris(benzyloxy)phenyl ~500 (estimated) High lipophilicity due to benzyloxy groups; likely solid at room temperature Intermediate in drug synthesis; potential use in dendrimer chemistry
2-[4-(Benzyloxy)phenyl]ethanamine HCl C16H17NO·HCl 4-Benzyloxyphenyl 293.79 Melting point: 148–152°C; soluble in water and ethanol Organic synthesis intermediate; precursor for bioactive molecules
2-(4-Benzyloxy-3-methoxyphenyl)ethanamine HCl C16H20ClNO2 4-Benzyloxy-3-methoxyphenyl 293.79 Increased polarity due to methoxy group; likely lower lipophilicity than target Pharmaceutical intermediate
2-(Benzyloxy)ethanamine HCl C9H14ClNO Single benzyloxy group on ethanamine 187.67 Lower molecular weight; melting point not reported Building block for surfactants or polymer chemistry
Dopamine HCl C8H12ClNO2 3,4-Dihydroxyphenyl 189.64 Water-soluble; critical neurotransmitter; melting point: 241–243°C (decomposes) Treatment of Parkinson’s disease, shock, and heart failure
2C-T-7 HCl C13H21NO2S·HCl 2,5-Dimethoxy-4-propylthiophenyl 291.9 Psychoactive properties; stable in preserved blood for ~70 days at 4°C Research on serotonergic receptors (no clinical use)

Structural and Functional Insights:

Substituent Effects: The target compound’s three benzyloxy groups enhance lipophilicity and steric bulk compared to mono-substituted analogs (e.g., 2-[4-(benzyloxy)phenyl]ethanamine HCl). This may improve membrane permeability but reduce aqueous solubility . Methoxy vs.

Pharmacological Relevance :

  • Unlike dopamine HCl , which acts directly on adrenergic and dopaminergic receptors, the target compound’s bulky substituents likely preclude receptor binding. Instead, it may serve as a precursor for prodrugs or enzyme inhibitors .
  • 2C-T-7 HCl shares the ethanamine backbone but incorporates sulfur and methoxy groups, enabling psychedelic activity via serotonin receptor agonism. The target compound lacks these moieties, suggesting divergent applications .

Synthetic Utility: The target compound’s multiple benzyloxy groups make it a candidate for dendrimer synthesis, as seen in Percec-type monodendrons . Simpler analogs (e.g., 2-(benzyloxy)ethanamine HCl) are more suited for small-molecule derivatization .

Research Findings and Data Gaps

  • Stability and Toxicity: Limited data exist on the target compound’s stability or toxicity. In contrast, dopamine HCl and 2C-T-7 HCl have well-characterized safety profiles .
  • Synthetic Optimization : Evidence lacks details on yield or scalability for the target compound’s synthesis. Methods from related compounds (e.g., reductive amination ) could be extrapolated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step processes, including benzyloxy group protection of phenolic hydroxyl groups, followed by reductive amination. For example, intermediates like 2,4,5-tris(benzyloxy)benzaldehyde can undergo condensation with ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride). Reaction conditions such as solvent polarity (e.g., methanol vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reagents critically impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR verify benzyloxy group positions and ethanamine linkage. Aromatic proton signals typically appear as multiplet peaks in 6.8–7.5 ppm, while the ethanamine chain shows characteristic peaks near 2.8–3.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography : Resolves crystal packing and stereochemical details, though limited by hydrochloride salt hygroscopicity .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening includes:

  • Cytotoxicity : MTT assay on cell lines (e.g., HEK-293, HepG2) to establish IC50_{50} values.
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to structural similarity to bioactive amines .
  • Solubility Testing : Evaluate aqueous solubility (pH 7.4 buffer) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyloxy substitution patterns) influence biological activity?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-[4-(benzyloxy)phenyl]propan-2-amine hydrochloride) reveal that:

  • Substitution Position : 2,4,5-Tris(benzyloxy) groups enhance lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility.
  • Steric Effects : Bulkier substitutions at the 5-position may hinder receptor binding, as seen in reduced affinity for serotonin transporters (SERT) in analogs .
  • Data Contradiction : Some studies report increased potency with tris-substitution, while others favor mono-substituted derivatives. Resolution requires docking simulations (e.g., AutoDock Vina) to model ligand-receptor interactions .

Q. What strategies resolve discrepancies in reported receptor binding affinities?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., CHO-K1 expressing human SERT) and buffer conditions (pH 7.4, 37°C).
  • Control Compounds : Validate assays with reference ligands (e.g., fluoxetine for SERT).
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers and adjust for batch effects .

Q. How can enantiomeric purity impact pharmacological outcomes, and what chiral resolution methods are applicable?

  • Methodological Answer : The ethanamine moiety may exist as enantiomers with differing receptor affinities.

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers.
  • Pharmacodynamic Testing : Compare R- and S-enantiomers in animal models (e.g., forced swim test for antidepressant activity).
  • Case Study : (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride shows 10-fold higher dopamine D2 receptor affinity than its S-enantiomer .

Q. What computational methods predict metabolic pathways and potential toxicity?

  • Methodological Answer : Tools like SwissADME and ADMETLab 2.0 predict:

  • Phase I Metabolism : CYP450-mediated oxidation of benzyloxy groups to phenolic derivatives.
  • Toxicity Alerts : Structural alerts for hepatotoxicity (e.g., benzyl ethers) require validation via in vitro liver microsomal assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride
Reactant of Route 2
2-[2,4,5-Tris(benzyloxy)phenyl]ethanamine hydrochloride

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